molecular formula C42H82O4 B072977 Dioctadecyl adipate CAS No. 1119-74-0

Dioctadecyl adipate

Cat. No. B072977
CAS RN: 1119-74-0
M. Wt: 651.1 g/mol
InChI Key: GYFBKUFUJKHFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dioctadecyl adipate (DOA) is a synthetic compound that belongs to the family of adipic acid esters. DOA is widely used in various industrial applications such as plasticizers, lubricants, and coatings. It is also used in the pharmaceutical industry as an excipient in drug formulations. DOA has been extensively studied for its chemical and physical properties, as well as its biological effects.

Mechanism Of Action

The exact mechanism of action of Dioctadecyl adipate is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in inflammation and oxidative stress. Dioctadecyl adipate has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the expression of antioxidant and anti-inflammatory genes.

Biochemical And Physiological Effects

Dioctadecyl adipate has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. Dioctadecyl adipate has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

Dioctadecyl adipate has several advantages as a research tool. It is a stable and non-toxic compound that can be easily synthesized. It is also readily available and relatively inexpensive. However, one of the limitations of Dioctadecyl adipate is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on Dioctadecyl adipate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Dioctadecyl adipate has been shown to have a protective effect on neurons and may have therapeutic potential in the treatment of Alzheimer's and Parkinson's disease. Another area of interest is its potential use as a food additive. Dioctadecyl adipate has been shown to have antioxidant properties and may have potential as a natural preservative in food products.

Synthesis Methods

Dioctadecyl adipate can be synthesized by the reaction of adipic acid with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out under reflux conditions with the removal of water as the byproduct. The resulting product is a clear, colorless liquid with a high boiling point.

Scientific Research Applications

Dioctadecyl adipate has been extensively studied for its biological effects, particularly its anti-inflammatory and antioxidant properties. It has been shown to have a protective effect against oxidative stress and inflammation in various cell types, including neurons, endothelial cells, and immune cells. Dioctadecyl adipate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

1119-74-0

Product Name

Dioctadecyl adipate

Molecular Formula

C42H82O4

Molecular Weight

651.1 g/mol

IUPAC Name

dioctadecyl hexanedioate

InChI

InChI=1S/C42H82O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-45-41(43)37-33-34-38-42(44)46-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3

InChI Key

GYFBKUFUJKHFLZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCCCCCC

Other CAS RN

1119-74-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.